molecular formula C19H18N2O5S2 B2455820 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 876915-89-8

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2455820
CAS No.: 876915-89-8
M. Wt: 418.48
InChI Key: VMEQSLWYFINYEM-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a methylsulfonyl group

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-12-8-9-13(16(10-12)26-2)15-11-27-19(20-15)21-18(22)14-6-4-5-7-17(14)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEQSLWYFINYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the electrophilic aromatic ring.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the thiazole derivative with an appropriate benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the benzamide moiety or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, setting it apart from other similar compounds.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H16N2O3S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 4065356

The presence of the thiazole ring and dimethoxyphenyl moiety contributes to its biological activity, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells through mitochondrial pathways.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

CompoundIC50 (µM)Cell Line
This compound5.6MCF-7 (Breast Cancer)
Similar Thiazole Derivative3.8HCT116 (Colon Cancer)

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methoxy enhances the cytotoxicity of these compounds by improving their interaction with target proteins.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has demonstrated activity against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis or function.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in MDPI highlighted that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of substituents on the thiazole ring for enhancing activity.
  • Case Study on Antimicrobial Efficacy :
    In another investigation, a series of thiazole derivatives were synthesized and tested for their antibacterial properties against common pathogens. The results indicated that compounds with methoxy substitutions showed improved efficacy compared to their unsubstituted counterparts.

Q & A

Q. Q: What are the key synthetic pathways and characterization methods for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?

A:

  • Synthesis : The compound is synthesized via multi-step reactions. A representative method involves coupling 4-(2,4-dimethoxyphenyl)-2-aminothiazole with a benzamide derivative bearing a methylsulfonyl group. Key steps include nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to link the thiazole and benzamide moieties .
  • Characterization : Confirmed via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), NMR (distinct aromatic proton splitting patterns), and mass spectrometry (molecular ion peak matching calculated mass) .

Advanced: Regioselectivity in Thiazole Functionalization

Q. Q: How can researchers address regioselectivity challenges during thiazole ring functionalization in this compound?

A: Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : The 2,4-dimethoxyphenyl group directs electrophilic substitution to the 5-position of the thiazole ring due to electron-donating methoxy groups .
  • Steric Control : Bulky substituents on the benzamide moiety favor reactions at less hindered sites. Optimize conditions (e.g., low temperature, inert atmosphere) to minimize side products .

Basic Bioactivity Screening

Q. Q: What methodologies are recommended for initial bioactivity screening of this compound?

A:

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Potential : Measure inhibition of COX-2 or NF-κB pathways via ELISA or Western blot .
  • Antimicrobial Screening : Employ agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced: Structure-Activity Relationship (SAR) Studies

Q. Q: How do structural modifications impact the bioactivity of this compound?

A:

Modification Impact on Activity Reference
Methoxy → Hydroxy ↑ Solubility but ↓ stability
Methylsulfonyl → Chloro ↑ Lipophilicity, enhancing membrane permeability
Thiazole → Oxazole ↓ Anticancer activity due to reduced π-π stacking

Data Contradiction Resolution

Q. Q: How should researchers resolve discrepancies between in vitro and in vivo bioactivity data?

A:

  • Orthogonal Assays : Validate in vitro hits with 3D spheroid models or patient-derived xenografts .
  • Pharmacokinetic Profiling : Assess bioavailability and metabolite formation using HPLC-MS .
  • QSAR Modeling : Identify structural features correlating with in vivo efficacy .

Advanced: Solubility & Formulation Optimization

Q. Q: What strategies improve aqueous solubility for in vivo studies?

A:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for in vivo dosing .

Advanced: Computational Modeling

Q. Q: Which computational tools are effective for predicting target interactions?

A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or COX-2 .
  • MD Simulations : Run GROMACS simulations to assess binding stability over 100+ ns .
  • ADMET Prediction : Tools like SwissADME predict absorption and toxicity profiles .

Mechanistic Studies

Q. Q: How can the mechanism of action be elucidated for this compound?

A:

  • Target Deconvolution : Use thermal shift assays or CRISPR-Cas9 screens to identify interacting proteins .
  • Pathway Analysis : Profile transcriptomic changes via RNA-seq or qPCR arrays .
  • Enzyme Kinetics : Determine inhibition constants (Kᵢ) for putative targets using fluorogenic substrates .

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